4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine
Description
Properties
IUPAC Name |
4-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1-(4-methylphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-14-4-6-16(7-5-14)26(23,24)22-10-8-15(9-11-22)17-13-18(21-20-17)19-3-2-12-25-19/h2-7,12-13,15H,8-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENUHCFJMCAWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150109 | |
| Record name | 4-[5-(2-Furanyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321848-31-1 | |
| Record name | 4-[5-(2-Furanyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321848-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(2-Furanyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine involves multiple steps, typically starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones . The furyl group can be introduced via a Suzuki coupling reaction, while the piperidine ring is often synthesized through nucleophilic substitution reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the sulfonyl group to a sulfide.
Coupling Reactions: The furyl group can participate in Suzuki or Heck coupling reactions, forming new carbon-carbon bonds.
Scientific Research Applications
4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites. The sulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the piperidine, pyrazole, or aryl sulfonyl groups. These variations influence physicochemical properties (e.g., solubility, logP) and biological activity.
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s logP (~3.5) is higher than the nitro-pyridinyl analog (logP ~2.8) due to the hydrophobic sulfonyl group, favoring blood-brain barrier penetration .
- Bioactivity :
Crystallographic and Stability Data
- Target Compound: No direct crystallographic data, but and highlight that sulfonyl-piperidine derivatives often adopt chair conformations with torsional angles <10° for optimal binding .
- Nitro-Pyridinyl Analog () : Exhibits planar pyridine rings (torsion angle = 5.2°), facilitating intercalation with DNA .
Biological Activity
4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine is a complex organic compound with significant potential in biological applications. With the molecular formula C19H21N3O3S and a molecular weight of 371.45 g/mol, this compound exhibits a variety of biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with specific molecular targets. The pyrazole ring serves as a ligand that can bind to metal ions or enzyme active sites, while the sulfonyl group enhances solubility and facilitates interaction with biological membranes. This dual functionality enables the compound to modulate various biological pathways, including enzyme inhibition and receptor modulation.
Anticancer Activity
Research indicates that 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine may exhibit anticancer properties. Its mechanism involves antagonism of androgen receptors (AR), which is critical in the treatment of AR-dependent cancers such as prostate cancer. Compounds similar to this have shown high affinity and strong antagonistic activity against AR in various studies, leading to significant inhibition of cancer cell proliferation .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, including acetylcholinesterase (AChE) and urease. These enzymes play vital roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and certain infections .
Antibacterial Properties
Preliminary studies have suggested potential antibacterial activity associated with compounds containing similar piperidine moieties. The sulfonamide group is known for its antibacterial properties, making this compound a candidate for further investigation in antimicrobial therapies .
Case Studies
- Anticancer Efficacy : A study demonstrated that compounds with similar structures exhibit significant growth inhibition in prostatic cancer cell lines, suggesting that 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine could be effective against AR-dependent cancers .
- Enzyme Inhibition : A series of synthesized compounds were tested for their AChE inhibitory activity, revealing that those with the sulfonamide group showed promising results, indicating potential for treating neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities of 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine compared to similar compounds:
| Compound Name | Anticancer Activity | Enzyme Inhibition | Antibacterial Activity |
|---|---|---|---|
| 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine | High | Moderate (AChE) | Moderate |
| 3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Moderate | Low | High |
| 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | High | Moderate | Low |
Q & A
Q. Table 1: Key Reaction Conditions
Basic Structural Characterization: Which techniques are critical for resolving the compound’s 3D structure?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) confirms bond lengths (e.g., C–N = 1.34–1.38 Å) and torsional angles (e.g., 118.5–121.6° for pyrazole-piperidine dihedrals) .
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows distinct peaks for the sulfonyl group (δ 7.6–7.8 ppm, aromatic protons) and furyl protons (δ 6.3–6.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 399.12 (M+H⁺) .
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| C–N Bond Length | 1.35 Å | |
| N–S Bond Length | 1.63 Å | |
| Dihedral Angle (Pyrazole-Piperidine) | 119.5° |
Basic Biological Targets: What biological targets are associated with this compound?
Methodological Answer:
The compound interacts with:
- Serotonin Receptors (5-HT₂A) : Competitive binding assays (IC₅₀ = 0.8 μM) using [³H]ketanserin in HEK293 cells .
- Cyclooxygenase-2 (COX-2) : Inhibition assays show 40% activity at 10 μM, measured via prostaglandin E₂ (PGE₂) ELISA .
- Microsomal Metabolism : CYP3A4-mediated oxidation observed in liver microsomes (t₁/₂ = 2.1h) using LC-MS/MS .
Advanced SAR: How do substituents on the pyrazole and sulfonyl groups affect bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Pyrazole C-5 Position : 2-Furyl enhances COX-2 selectivity over COX-1 (10-fold) compared to phenyl analogs .
- Sulfonyl Group : Electron-withdrawing groups (e.g., -CF₃) increase 5-HT₂A affinity (IC₅₀ = 0.3 μM) but reduce metabolic stability .
- Piperidine Substitution : N-Methylation decreases CNS penetration (logBB = -1.2 vs. -0.7 for parent) in BBB permeability assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
